molecular formula C20H23NO7S B187454 Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate CAS No. 5657-82-9

Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate

Cat. No. B187454
CAS RN: 5657-82-9
M. Wt: 421.5 g/mol
InChI Key: GFJNPEIDMKQCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate, also known as DMDD, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMDD is a thiophene-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Mechanism of Action

The exact mechanism of action of Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to selectively target cancer cells while leaving normal cells unaffected, making it a promising tool for developing targeted cancer therapies.
Biochemical and Physiological Effects:
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and disruption of cellular signaling pathways. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate in lab experiments is its selectivity towards cancer cells, which allows for the development of targeted cancer therapies. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate also has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate research, including further studies on its mechanism of action, optimization of its synthesis process, and development of new cancer therapies based on Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate. Other potential future directions for Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate research include exploring its anti-inflammatory and antioxidant properties and investigating its potential use in other areas of scientific research.
In conclusion, Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is a promising compound that has various scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying different biological processes, including cancer cell growth and division. Further research on Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is needed to fully understand its mechanism of action and potential use in developing new therapies for cancer and other diseases.

Synthesis Methods

Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate can be synthesized using a multistep process that involves the reaction of different chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methylthiophene-2,4-dicarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with diethylamine to produce Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate.

Scientific Research Applications

Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to have various scientific research applications due to its unique chemical structure and properties. One of the most promising applications of Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is in the field of cancer research. Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for developing new cancer therapies.

properties

CAS RN

5657-82-9

Product Name

Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate

Molecular Formula

C20H23NO7S

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H23NO7S/c1-6-27-19(23)15-11(3)16(20(24)28-7-2)29-18(15)21-17(22)12-8-9-13(25-4)14(10-12)26-5/h8-10H,6-7H2,1-5H3,(H,21,22)

InChI Key

GFJNPEIDMKQCTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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